molecular formula C8H7F3N2O2 B2411673 Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate CAS No. 1806983-37-8

Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B2411673
CAS No.: 1806983-37-8
M. Wt: 220.151
InChI Key: QSRMQIUQOAIEPO-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C8H7F3N2O2 It is a derivative of pyridine, characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 4-iodopyridine with trifluoromethylating agents under specific conditions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Comparison with Similar Compounds

Uniqueness: Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances stability and bioavailability, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)6-2-5(12)4(3-13-6)8(9,10)11/h2-3H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRMQIUQOAIEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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